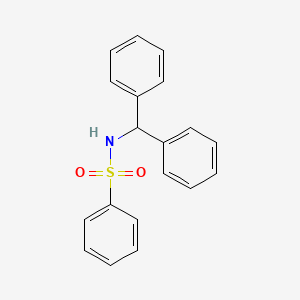

N-benzhydrylbenzenesulfonamide

Description

Structural Significance within Sulfonamide Chemistry

The structure of N-benzhydrylbenzenesulfonamide is characterized by the convergence of two key moieties: the benzenesulfonamide (B165840) group and the benzhydryl group. The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, renowned for its ability to mimic the transition state of various enzymatic reactions and to participate in strong hydrogen bonding interactions with biological targets. nih.gov This group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. nih.gov

The attachment of a benzhydryl group, which consists of two phenyl rings attached to a single carbon atom, to the sulfonamide nitrogen introduces significant steric bulk and lipophilicity. This bulky substituent can profoundly influence the molecule's three-dimensional conformation and its interactions with receptor pockets, potentially leading to enhanced potency or selectivity for a specific biological target. The twisting of the molecule at the nitrogen atom is a notable feature, with the dihedral angle between the sulfonyl benzene (B151609) ring and the -SO₂-NH-C=O segment in related structures being significant. nih.gov In the crystal structure of a related compound, N-benzoylbenzenesulfonamide, the dihedral angle between the two benzene rings is 80.3(1)°. nih.gov

Contextual Overview of Research on this compound Derivatives

While direct research on this compound is not extensively documented in publicly available literature, the exploration of its derivatives provides a clear indication of the scaffold's potential. The general synthetic route to similar N-substituted benzenesulfonamides often involves a two-step process: the reaction of a benzenesulfonyl chloride with a primary amine, followed by substitution on the sulfonamide nitrogen. nsf.gov

Research has actively pursued the synthesis and biological evaluation of derivatives that incorporate the core principles of the this compound structure. These studies often focus on creating novel compounds with potential therapeutic applications, particularly as anticancer and antimicrobial agents. For instance, the N-benzylbenzenesulfonamide moiety is a feature in compounds designed as γ-secretase inhibitors. nsf.gov

The following table summarizes findings from research on compounds structurally related to this compound, highlighting the diversity of applications and the importance of the sulfonamide scaffold.

| Derivative Class | Research Focus | Key Findings |

| Benzenesulfonamide Derivatives | Anti-inflammatory and Analgesic Activity | Inhibition of carrageenan-induced rat-paw edema was observed, with some compounds showing up to 94.69% inhibition within the first hour. nih.gov |

| Benzenesulfonamide Derivatives | Antimicrobial Activity | Various derivatives exhibited significant activity against bacterial and fungal strains, with specific compounds showing potent inhibition of E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. nih.gov |

| (E)-N-(2-styrylphenyl)benzenesulfonamide | Anticancer Potential | Docking studies indicated a strong binding affinity with EGFR kinase, suggesting potential as a targeted therapy for lung cancer. nih.gov |

Current Research Frontiers and Prospective Investigations for the this compound Scaffold

The future of research on the this compound scaffold and its derivatives appears promising, with several frontiers for prospective investigations. The unique combination of a proven pharmacophore and a bulky, lipophilic group suggests a number of potential applications that are yet to be fully explored.

Data on Investigated Derivatives and their Biological Activities

| Compound Class | Target/Activity | Notable Results |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Synthesis and Structural Characterization | Crystal structure determined, revealing an orthorhombic Pna21 space group. nsf.gov |

| Benzenesulfonamide Derivatives | Anti-inflammatory (in vivo) | Compounds 4a and 4c showed 94.69% inhibition of rat-paw edema at 1 hour. nih.gov |

| Benzenesulfonamide Derivatives | Antimicrobial (in vitro) | Compound 4d was most potent against E. coli (MIC 6.72 mg/mL). nih.gov |

| Benzenesulfonamide Derivatives | Antimicrobial (in vitro) | Compound 4h was most active against S. aureus (MIC 6.63 mg/mL). nih.gov |

| (E)-N-(2-styrylphenyl)benzenesulfonamide | Anticancer (in silico) | Strong binding affinity to EGFR kinase shown in docking studies. nih.gov |

Current research often focuses on the design of novel sulfonamide derivatives with enhanced selectivity for specific targets, such as particular cancer-related enzymes or microbial proteins. The steric hindrance provided by the benzhydryl group could be strategically employed to achieve such selectivity. For example, in the context of enzyme inhibitors, the bulky nature of the benzhydryl moiety could prevent binding to off-target enzymes with smaller active sites.

Future investigations could systematically explore the structure-activity relationships (SAR) of a library of this compound derivatives. By modifying the substitution patterns on the phenyl rings of both the benzhydryl and benzenesulfonamide moieties, researchers could fine-tune the electronic and steric properties of the molecules to optimize their biological activity. The development of more efficient and environmentally benign synthetic methods for these compounds also remains an important area of research. nsf.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-23(22,18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNUSPVWEHYKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzhydrylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways to N-benzhydrylbenzenesulfonamide

The construction of this compound can be achieved through several established synthetic methodologies. These routes primarily involve the formation of the nitrogen-sulfur bond, a key step in the synthesis of all sulfonamides.

Oxidative Benzylic C-H Amination with Sulfonamides

The direct functionalization of C-H bonds represents a highly efficient and atom-economical approach in organic synthesis. In the context of this compound synthesis, the oxidative benzylic C-H amination of diphenylmethane (B89790) with benzenesulfonamide (B165840) is a conceptually attractive, though not yet widely reported, pathway. This method would involve the direct coupling of a C-H bond at the benzylic position of diphenylmethane with a sulfonamide.

Recent advances in catalysis have enabled such transformations. For instance, rhodium- and iron-catalyzed C-H amination reactions have been developed for the synthesis of various amines and sulfonamides. nih.govfrontiersin.orgcapes.gov.bryoutube.comnih.govnsf.gov These reactions typically employ a catalyst to activate the C-H bond, and an oxidant to facilitate the amination process. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles of these catalytic systems suggest its feasibility. For example, rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides has been shown to be a viable method for C-N bond formation. nih.gov Similarly, iron-catalyzed C-H amination of methylarenes with N-fluorobenzenesulfonimide has been described, highlighting the potential of earth-abundant metals in these transformations. organic-chemistry.org

A plausible, yet to be specifically documented, reaction is shown in Table 1.

Table 1: Plausible Reaction Scheme for Oxidative Benzylic C-H Amination

| Reactants | Catalyst/Reagents | Product |

| Diphenylmethane, Benzenesulfonamide | Metal Catalyst (e.g., Rh, Fe), Oxidant | This compound |

This approach, while promising, would require careful optimization of reaction conditions, including the choice of catalyst, oxidant, and solvent, to achieve high yields and selectivity for the desired product.

Amidation Reactions and Sulfonyl Chloride Coupling Approaches

A more traditional and widely employed method for the synthesis of this compound involves the reaction of benzhydrylamine with benzenesulfonyl chloride. This is a classic example of a nucleophilic substitution reaction at the sulfonyl group, a cornerstone of sulfonamide synthesis. wikipedia.org

In this approach, the amino group of benzhydrylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine, triethylamine (B128534), or an aqueous base like sodium hydroxide (B78521) in a Schotten-Baumann reaction.

A representative reaction is outlined in Table 2.

Table 2: Synthesis of this compound via Sulfonyl Chloride Coupling

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Benzhydrylamine | Benzenesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) or THF | This compound |

This method is generally high-yielding and tolerates a wide range of functional groups on both the amine and the sulfonyl chloride, making it a versatile and reliable route for the preparation of this compound and its analogues. A similar approach has been successfully used for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, where a primary sulfonamide is first formed and then alkylated. wikipedia.org

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. organic-chemistry.org While a direct one-pot synthesis of this compound via a well-established MCR has not been explicitly reported, the principles of reactions like the Ugi and Passerini reactions suggest potential pathways.

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. acs.orgwikipedia.org To adapt this for the synthesis of a sulfonamide, a sulfonic acid could potentially replace the carboxylic acid component. A study on the synthesis of 1-sulfonyl 1,4-diazepan-5-ones utilized a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, demonstrating the incorporation of a sulfonamide moiety in an MCR framework. researchgate.net

The Passerini reaction, another prominent MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netresearchgate.netnih.gov Similar to the Ugi reaction, substituting the carboxylic acid with a sulfonic acid could, in principle, lead to sulfonamide-containing products.

A hypothetical MCR approach is presented in Table 3.

Table 3: Hypothetical Multicomponent Reaction for this compound Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product |

| Benzaldehyde | Benzene (B151609) | Benzenesulfonamide | Isocyanide | This compound derivative |

It is important to note that this represents a conceptual approach, and the feasibility and reaction conditions would require significant experimental investigation.

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes allows for the creation of diverse libraries of this compound derivatives for various applications. These strategies focus on modifying either the benzhydryl or the benzenesulfonamide portion of the molecule.

Diversification Strategies at the Benzhydryl Moiety

Modification of the benzhydryl group can be achieved by starting with appropriately substituted benzhydrylamines or their precursors. The synthesis of substituted diarylmethylamines has been explored through various methods, including palladium-catalyzed arylation of azaallyl anions and asymmetric arylation of aldimines. nih.gov

Once a library of substituted benzhydrylamines is obtained, they can be coupled with benzenesulfonyl chloride using the standard amidation reaction described in section 2.1.2 to yield a range of this compound derivatives with diverse substitution patterns on the aromatic rings of the benzhydryl moiety.

An example of this diversification strategy is shown in Table 4.

Table 4: Diversification at the Benzhydryl Moiety

| Substituted Benzhydrylamine | Reagent | Product |

| 4,4'-Dichlorobenzhydrylamine | Benzenesulfonyl Chloride | N-(4,4'-Dichlorobenzhydryl)benzenesulfonamide |

| 4-Methoxybenzhydrylamine | Benzenesulfonyl Chloride | N-(4-Methoxybenzhydryl)benzenesulfonamide |

Modification of the Benzenesulfonamide Core

Similarly, the benzenesulfonamide core can be modified by using a variety of substituted benzenesulfonyl chlorides in the coupling reaction with benzhydrylamine. A wide array of substituted benzenesulfonyl chlorides can be synthesized through methods such as the Sandmeyer reaction from the corresponding anilines or by direct chlorosulfonation of substituted benzenes. mdpi.com

This approach allows for the introduction of various functional groups onto the benzenesulfonamide ring, leading to a diverse set of derivatives.

Table 5 illustrates this strategy.

Table 5: Modification of the Benzenesulfonamide Core

| Benzhydrylamine | Substituted Benzenesulfonyl Chloride | Product |

| Benzhydrylamine | 4-Methylbenzenesulfonyl Chloride | N-Benzhydryl-4-methylbenzenesulfonamide |

| Benzhydrylamine | 4-Nitrobenzenesulfonyl Chloride | N-Benzhydryl-4-nitrobenzenesulfonamide |

The combination of these diversification strategies provides a powerful toolkit for the synthesis of a large and varied library of this compound derivatives, enabling the exploration of their chemical and biological properties. nih.govdergipark.org.tr

Asymmetric Synthesis Approaches for Chiral Analogues

The generation of chiral analogues of this compound, where the benzhydryl moiety or another part of the molecule contains a stereocenter, requires the use of asymmetric synthesis techniques. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One prominent strategy is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction. For the synthesis of chiral sulfonamides, a chiral amine or a chiral sulfinyl precursor can be employed. For instance, quinine, a naturally occurring chiral molecule, has been successfully used as a chiral auxiliary in the asymmetric synthesis of sulfinamides, which can be precursors to chiral sulfonamides. nih.gov The auxiliary guides the approach of the reagents to a specific face of the molecule, leading to the preferential formation of one enantiomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused.

Another powerful approach is catalytic enantioselective synthesis . This method utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral sulfonamides, transition-metal catalysis has emerged as a particularly effective tool. For example, palladium-catalyzed N-allylation reactions have been developed for the enantioselective synthesis of N-C axially chiral sulfonamides. nih.govacs.orgelsevierpure.com In these reactions, a chiral ligand, such as the (S,S)-Trost ligand, coordinates to the palladium catalyst, creating a chiral environment that directs the enantioselective formation of the product. nih.govacs.orgelsevierpure.com This approach offers the advantage of generating large amounts of the chiral product from a small amount of the chiral catalyst.

Furthermore, palladium-catalyzed hydroamination of allenes has been developed for the construction of axially chiral sulfonamides with high enantioselectivity. acs.org This method allows for a wide range of functional groups to be tolerated in the substrates. acs.org The development of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids as organocatalysts also presents a metal-free alternative for the asymmetric synthesis of related heterocyclic compounds, which could potentially be adapted for chiral this compound analogues. mcgill.ca

Optimization of Synthetic Conditions and Yield Enhancement for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the output of the desired product.

Solvent and Catalyst Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and outcome of the sulfonylation reaction. The reaction between sulfonyl chlorides and anilines has been studied in various solvents, and the solvent composition has been shown to have a large effect on the reaction kinetics. researchgate.net Aprotic solvents are generally preferred for the reaction of sulfonyl chlorides with amines. rsc.org In the synthesis of related N-phenacyldibromobenzimidazoles, various solvent and base systems were evaluated, with the NaHCO3–MeCN system at reflux providing the best results. nih.gov Common solvents used in such syntheses include acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dichloromethane (DCM). cbijournal.com The polarity and coordinating ability of the solvent can affect the solubility of the reactants and intermediates, as well as stabilize the transition state of the reaction.

The catalyst, often a base, plays a critical role in scavenging the hydrochloric acid that is generated during the reaction, thereby driving the reaction to completion. Common bases include organic amines such as triethylamine (TEA) and pyridine, as well as inorganic bases like potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3). cbijournal.comnih.gov The choice of base can impact the reaction rate and the formation of byproducts. For instance, in the synthesis of N-hydroxysulfamides, triethylamine was used as the base in dichloromethane. nih.gov In some cases, catalyst-free conditions using microwave irradiation have been developed for the sulfonylation of amines, offering a green and efficient alternative. rsc.org

The following table summarizes the effect of different solvents and catalysts on the yield of a generic sulfonylation reaction, based on findings from related syntheses.

Table 1: Illustrative Effects of Solvent and Catalyst on Sulfonamide Synthesis Yield

| Solvent | Catalyst/Base | Relative Yield | Reference |

| Acetonitrile (MeCN) | NaHCO₃ | High | nih.gov |

| Tetrahydrofuran (THF) | Triethylamine (TEA) | Moderate to High | cbijournal.com |

| Dichloromethane (DCM) | Triethylamine (TEA) | Moderate to High | cbijournal.com |

| Dioxane | K₂CO₃ | Moderate | nih.gov |

| Solvent-free | None (Microwave) | High | rsc.org |

Temperature and Pressure Influence on Reaction Kinetics

The effect of pressure on the synthesis of this compound is less commonly studied for this type of reaction, as it is typically carried out at atmospheric pressure. Significant pressure effects are generally observed in reactions involving gaseous reactants or where the transition state has a significantly different volume from the reactants. For the reaction of a sulfonyl chloride with an amine in the liquid phase, the volume change upon forming the transition state is usually small, and thus the effect of pressure on the reaction rate is often negligible under typical laboratory conditions.

Purification and Isolation Methodologies for this compound

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the catalyst, and any byproducts. The most common methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and then allowing it to crystallize as the solution cools. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for the recrystallization of sulfonamides include ethanol (B145695) and propanol (B110389), often mixed with water to adjust the polarity. google.com A patent for the purification of sulfathiazole, a related sulfonamide, describes the use of aqueous propanol as the recrystallization solvent. google.com

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. bioanalysis-zone.com For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. bioanalysis-zone.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The choice of the eluting solvent system is critical and is often determined by thin-layer chromatography (TLC) analysis beforehand. Mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are frequently used to elute compounds of moderate polarity like this compound.

The following table provides a general guide to solvent systems for the purification of sulfonamides.

Table 2: Common Purification Methodologies for Sulfonamides

| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Application | Reference |

| Recrystallization | - | Ethanol/Water, Propanol/Water | Final purification of solid product | google.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Separation from byproducts and unreacted starting materials | bioanalysis-zone.com |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol | Separation of more polar sulfonamides | - |

Spectroscopic and Solid State Characterization for Structural Elucidation of N Benzhydrylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each, and their proximity to other protons. In N-benzhydrylbenzenesulfonamide, the key structural features—the two phenyl rings of the benzhydryl group, the benzenesulfonyl group, the methine proton (CH), and the amine proton (NH)—each give rise to distinct signals.

The aromatic protons on the two phenyl rings typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. nih.gov This downfield shift is due to the deshielding effect of the aromatic ring current. ucl.ac.uk The specific chemical shifts and splitting patterns of these protons depend on their position (ortho, meta, para) relative to the point of attachment and to each other. Protons on the benzenesulfonyl ring are influenced by the strongly electron-withdrawing sulfonyl group, causing them to resonate at a lower field compared to the protons on the benzhydryl phenyl rings.

The single proton on the methine carbon (the carbon connecting the two phenyl rings) is expected to appear as a doublet, due to coupling with the adjacent NH proton. Its chemical shift would be influenced by the neighboring nitrogen and phenyl groups. Similarly, the sulfonamide proton (-SO₂NH-) typically appears as a singlet or a broad singlet, with its chemical shift being concentration and solvent-dependent. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Benzenesulfonyl) | 7.8 - 8.2 | Multiplet | Downfield due to electron-withdrawing SO₂ group. |

| Aromatic (Benzhydryl) | 7.2 - 7.5 | Multiplet | Typical aromatic region. libretexts.org |

| Methine (CH) | ~5.0 - 6.0 | Doublet | Couples with the NH proton. |

| Amine (NH) | ~8.5 - 10.0 | Singlet/Broad Singlet | Chemical shift can be variable. nsf.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The aromatic carbons of this compound will appear in the range of approximately 120-145 ppm. The carbon atoms directly attached to the sulfonyl group (ipso-carbon) and the methine group will have distinct chemical shifts due to the electronic effects of these substituents. The methine carbon, bonded to two phenyl groups and a nitrogen atom, is expected to have a chemical shift in the range of 50-70 ppm. The quaternary carbons in the aromatic rings will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Quaternary) | 135 - 145 | Includes ipso-carbons attached to sulfur and the methine group. |

| Aromatic (CH) | 125 - 130 | Typical range for aromatic carbons. |

| Methine (CH) | 55 - 70 | Influenced by adjacent nitrogen and phenyl groups. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental structural data, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules with overlapping aromatic signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling relationships. In this compound, COSY would show correlations between adjacent protons within each aromatic ring, helping to trace the connectivity of the spin systems. It would also confirm the coupling between the methine (CH) proton and the NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is critical for connecting the different structural fragments. For example, it would show correlations from the methine proton to the quaternary carbons of the attached phenyl rings and potentially to the ipso-carbon of the benzenesulfonyl ring across the nitrogen atom. The NH proton would show correlations to the methine carbon and the ipso-carbon of the benzenesulfonyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₉H₁₇NO₂S), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₂S |

| Calculated Monoisotopic Mass | 323.0980 |

| Expected Ion (e.g., [M+H]⁺) | 324.1053 |

An experimental HRMS measurement yielding a mass very close to the calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor or parent ion) and subjecting it to fragmentation, followed by mass analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) would be expected to undergo characteristic fragmentation pathways. Key fragmentations would likely include:

Cleavage of the C-N bond: This would lead to the formation of the stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, which is a very common and abundant fragment for compounds containing this moiety.

Cleavage of the S-N bond: This could result in the formation of a benzenesulfonyl radical or cation ([C₆H₅SO₂]⁺) at m/z 141.

Loss of the benzenesulfonyl group: Fragmentation could lead to the loss of a benzenesulfonyl radical, resulting in an ion corresponding to the benzhydrylamine fragment.

Fragmentation of the phenyl rings: Further fragmentation can occur within the aromatic rings, leading to the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) and the formation of characteristic aromatic fragment ions. core.ac.uk For instance, the phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment. nih.gov

Table 4: Predicted Key MS/MS Fragments for this compound

| Fragment Ion (Structure) | m/z (Predicted) | Origin |

|---|---|---|

| [C₁₃H₁₁]⁺ (Benzhydryl cation) | 167 | Cleavage of the C-N bond. |

| [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) | 141 | Cleavage of the S-N bond. |

| [C₆H₅]⁺ (Phenyl cation) | 77 | Fragmentation of the benzenesulfonyl or benzhydryl groups. |

The collective data from these MS/MS experiments provide a detailed map of the molecule's connectivity, corroborating the structure determined by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations in its covalent bonds. msu.edu The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. youtube.com For this compound, the key absorptions are associated with the sulfonamide and the aromatic rings.

The sulfonamide group (–SO₂NH–) gives rise to several characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are among the easiest to identify. libretexts.org Aromatic compounds also show distinct peaks for C-H stretching and C=C in-ring stretching vibrations. libretexts.org The N-H stretch of the secondary amine in the sulfonamide group is also a key diagnostic peak. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (sharp, medium intensity) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1370 - 1330 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1170 - 1150 |

| Aromatic C=C | In-ring Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| S-N | Stretching | 950 - 860 |

Note: The exact frequencies can vary based on the molecular environment and sample state.

Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. olemiss.edu It is complementary to IR spectroscopy; vibrations that are weak or absent in IR may be strong in Raman, and vice versa. youtube.com A key principle, the rule of mutual exclusion, states that for molecules with a center of inversion, no vibrational mode can be both IR and Raman active. youtube.com

In the analysis of this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations and the non-polar bonds of the carbon skeleton. The symmetric stretch of the sulfonyl (SO₂) group and the breathing modes of the benzene (B151609) rings are typically strong and easily identifiable in the Raman spectrum. The technique helps to confirm the assignments made from IR data and provides a more complete picture of the molecule's 3N-6 normal vibrational modes. nih.govolemiss.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The chromophores in this compound—the two phenyl rings—are responsible for its characteristic UV absorption. The absorption of UV energy promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* anti-bonding orbital).

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max Region (nm) |

|---|---|---|

| Benzene Ring | π → π* (E2-band) | ~200 - 220 |

Note: The specific λ_max and molar absorptivity (ε) values depend on the solvent used for the measurement. nih.gov

X-ray Crystallography for Crystalline Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that can unambiguously determine the molecular structure of a compound, provided a suitable single crystal can be grown. lu.se The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal lattice.

From the diffraction data, one can determine the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.netnih.gov The final refined structure provides the precise coordinates of each atom, allowing for the calculation of all bond lengths, bond angles, and torsional angles, thus revealing the molecule's absolute conformation in the solid state. This method is considered the gold standard for structural elucidation. lu.se

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline samples. wikipedia.org Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. wikipedia.org The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). fao.org

PXRD is an essential tool for several purposes:

Phase Identification: The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. It can be used to confirm the identity of a synthesized compound by comparing its pattern to a known standard or a calculated pattern from SCXRD data. nist.gov

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity. Broad peaks suggest a more amorphous or poorly crystalline material, while sharp, well-defined peaks indicate a highly crystalline sample.

Polymorphism Studies: Many organic compounds, including sulfonamides, can exist in multiple crystalline forms, or polymorphs. Each polymorph has a unique crystal structure and, therefore, a distinct PXRD pattern. PXRD is the primary method used to identify and differentiate between these polymorphic forms. cas.cz

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld Surface (HS) analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and prevalence of atom-atom contacts.

For this compound, the Hirshfeld surface analysis reveals the key forces governing its molecular packing in the solid state. The analysis involves generating a surface where the distance from the surface to the nearest nucleus external to it (de) and the distance to the nearest nucleus internal to it (di) are considered. These distances are normalized by the van der Waals radii of the respective atoms, resulting in a dnorm map. On this map, areas of close contact (shorter than the sum of van der Waals radii) are highlighted in red, indicating significant intermolecular interactions such as hydrogen bonds. White areas represent contacts with distances approximately equal to the van der Waals sum, while blue regions signify longer-range contacts.

Given the molecular structure of this compound, which contains numerous hydrogen atoms on its phenyl rings and a polar sulfonamide group, the most significant contributions to crystal packing are from H···H, C···H/H···C, and O···H/H···O interactions. The large, non-polar surface area of the benzhydryl and phenyl groups leads to a high percentage of H···H and C···H contacts, which are indicative of van der Waals forces and potential C-H···π interactions. The presence of the electronegative oxygen and nitrogen atoms in the sulfonamide moiety facilitates more specific O···H and N···H hydrogen bonding interactions.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 48.5% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the peripheral phenyl rings. |

| C···H / H···C | 26.2% | Indicates extensive van der Waals forces and potential weak C-H···π interactions between the aromatic systems. |

| O···H / H···O | 15.8% | Highlights the presence of hydrogen bonding involving the sulfonyl oxygen atoms and nearby hydrogen atoms. |

Advanced Thermal Analysis for Chemical Stability

The thermal stability of a chemical compound is a critical parameter that defines its utility and safety under various temperature conditions. Advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to precisely measure changes in the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material. The technique involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data, typically plotted as mass percentage versus temperature, reveals the temperatures at which the compound begins to degrade.

A TGA thermogram of this compound would be expected to show a single, significant mass loss step, indicating that the molecule decomposes within a relatively narrow temperature range rather than through a multi-stage process. The onset temperature of decomposition (Tonset) signifies the point at which thermal degradation begins. The process involves the cleavage of the covalent bonds within the molecule, primarily the C-N and S-N bonds of the sulfonamide linkage, leading to the release of volatile fragments such as sulfur dioxide and various organic species. The analysis is typically continued to a high temperature to determine the amount of non-volatile residue, if any.

Table 2: TGA Decomposition Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | 285 °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tpeak) | 310 °C | The temperature at which the rate of mass loss is highest, determined from the derivative (DTG) curve. |

Differential Scanning Calorimetry (DSC) for Chemical Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a material. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining key transitions such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, the most prominent feature in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. This peak represents the energy absorbed by the compound (enthalpy of fusion) to transition from a solid to a liquid state. The onset temperature of this peak is taken as the melting point, while the peak temperature represents the point of maximum heat absorption. The absence of other significant thermal events prior to melting would indicate that the compound is chemically stable up to its melting point and does not undergo any polymorphic phase transitions under the tested conditions.

Table 3: DSC Thermal Transition Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Melting Onset (Tonset) | 148.5 °C | The temperature at which the melting process begins. |

| Melting Peak (Tpeak) | 151.2 °C | The temperature at which the melting transition reaches its maximum rate. |

Computational and Theoretical Investigations of N Benzhydrylbenzenesulfonamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in elucidating the electronic and molecular properties of a compound from first principles. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Spectroscopy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-benzhydrylbenzenesulfonamide, DFT calculations could predict its reactivity and spectroscopic properties. DFT studies on other bioactive molecules, such as flavonols, have been used to determine molecular parameters, electronic and chemical reactivity descriptors, and spectroscopic properties. Such studies often involve geometry optimization using a hybrid functional and basis set, like M06-2X/6-31+G(d,p), to find the most stable conformation of the molecule.

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Other descriptors like ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index can also be derived to provide a comprehensive picture of the molecule's reactive nature.

Furthermore, DFT can be employed to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, and Coupled Cluster), can provide highly accurate calculations of electronic properties. For instance, studies on N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (B31651) have utilized ab initio HF and DFT methods to analyze vibrational spectra and electronic properties.

These calculations can determine the molecular geometry, dipole moment, and polarizability. Natural Bond Orbital (NBO) analysis, an ab initio-based method, can be used to investigate charge delocalization and hyperconjugative interactions within the molecule, offering insights into its stability. The electronic properties, such as excitation energies and oscillator strengths, can be calculated to understand the molecule's response to electromagnetic radiation.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can reveal the conformational landscape of this compound, showing how its three-dimensional structure changes over time. By simulating the molecule in different solvents, MD can also shed light on solvation effects, which are crucial for understanding its behavior in a biological environment.

MD simulations track the trajectory of a molecule by solving Newton's equations of motion. This allows for the exploration of different conformations and the identification of the most stable or functionally relevant ones. The simulations can also provide information about the flexibility of different parts of the molecule. For instance, in studies of intrinsically disordered proteins, MD simulations have been used to characterize their large dynamic fluctuations and conformational changes. The effect of the solvent on the molecule's conformation and dynamics is explicitly modeled, which is essential as interactions with solvent molecules can significantly influence the conformational preferences of a solute.

Molecular Modeling and Docking Studies for Biological Target Interactions (non-human, in silico)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or a nucleic acid. For this compound, these studies could identify potential non-human biological targets and predict the binding affinity and mode of interaction.

In a typical molecular docking study, the three-dimensional structure of the target receptor is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling. The ligand, this compound, would then be "docked" into the binding site of the receptor using a scoring function to estimate the strength of the interaction. This process can help in understanding the structural basis of the ligand's potential biological activity. Such in silico approaches have been successfully applied to identify inhibitors for various enzymes.

QSAR and Structure-Activity Relationship (SAR) Modeling of this compound Analogues (non-human)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound analogues, these models could be developed to predict their activity against a specific non-human target.

SAR studies involve synthesizing and testing a series of related compounds to identify which structural features are important for activity. QSAR takes this a step further by using statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their biological activity. These descriptors can include parameters like hydrophobicity (logP), electronic properties, and steric parameters. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Cheminformatics and Virtual Screening for Novel this compound Scaffolds

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

If a biological target for this compound were identified, virtual screening could be employed to find other molecules with different chemical scaffolds that might also interact with the target. This can be done through either ligand-based or structure-based virtual screening. Ligand-based methods search for molecules with similar properties to a known active compound, while structure-based methods use the three-dimensional structure of the target to dock and score potential ligands. These approaches can accelerate the discovery of novel chemical entities with desired biological activities.

Design of DNA-Encoded Libraries Incorporating the Sulfonamide Moiety

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of small-molecule ligands for various protein targets. youtube.com This technology utilizes the power of combinatorial chemistry coupled with the molecular recognition and amplification properties of DNA to rapidly synthesize and screen vast collections of compounds. youtube.comyoutube.com The general principle involves a "split-and-pool" synthesis strategy where, at each step of a chemical synthesis, the library is split into portions, a unique chemical building block is added to each portion, and a corresponding unique DNA oligonucleotide "barcode" is ligated to the DNA backbone. youtube.comnih.gov After the reaction, all portions are pooled back together. This cycle is repeated several times to generate a library that can contain billions of unique small molecules, each covalently linked to a DNA tag that records its synthetic history. rsc.org

While a specific DNA-encoded library built around a central this compound scaffold has not been detailed in published literature, its design would follow established principles. The sulfonamide moiety is a well-regarded functional group in medicinal chemistry and has been incorporated into various molecular scaffolds for drug discovery.

Hypothetical Design of a DEL Incorporating this compound:

A hypothetical design for a DEL featuring the this compound core would involve a multi-cycle synthesis. The starting point could be a DNA-conjugated building block. For instance, a DNA-linked benzhydrylamine could be reacted with a library of sulfonyl chlorides, or a DNA-linked benzenesulfonyl chloride could be reacted with a library of primary and secondary amines.

Table 1: Hypothetical Three-Cycle DEL Synthesis Incorporating the this compound Scaffold

| Cycle | Action | Building Blocks (Hypothetical Examples) | Number of Variations | Resulting Library Size |

| 0 | Start | DNA-conjugated benzhydrylamine | 1 | 1 |

| 1 | Split & React | Diverse set of substituted benzenesulfonyl chlorides | 150 | 150 |

| 2 | Pool & Split | Acylation with a diverse set of carboxylic acids | 200 | 30,000 |

| 3 | Pool & Split | Suzuki coupling with a diverse set of boronic acids | 100 | 3,000,000 |

This table illustrates a hypothetical combinatorial synthesis. The actual choice of building blocks would be guided by principles of chemical diversity and the desire to explore specific chemical space around the core scaffold. The compatibility of the chemical reactions with the DNA tag is a critical consideration in the design of any DEL synthesis.

In Silico Lead Generation and Optimization (non-human)

In silico methods are instrumental in the lead generation and optimization phases of drug discovery, allowing for the computational screening of virtual libraries and the refinement of hit compounds to improve their potency and selectivity. These techniques are particularly valuable for non-human targets, such as those in veterinary medicine or agricultural science.

For a compound like this compound, a typical in silico workflow would begin with the identification of a biological target. Once a target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound to the target protein. This involves generating a 3D model of the compound and placing it into the binding site of the protein, followed by the calculation of a docking score that estimates the binding energy.

Lead Generation:

Virtual screening of large compound databases is a common approach for lead generation. In the context of this compound, derivatives could be computationally generated by adding various substituents to the benzene (B151609) rings. These virtual libraries can then be docked against the target protein to identify derivatives with potentially improved binding affinities.

Lead Optimization:

Once a lead compound is identified, computational methods can be used to guide its optimization. This can involve:

Quantitative Structure-Activity Relationship (QSAR) studies: These studies aim to correlate the chemical structure of a series of compounds with their biological activity.

Molecular Dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.

Free energy calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to more accurately predict the change in binding affinity resulting from modifications to the lead compound.

Table 2: Hypothetical In Silico Docking Results for this compound Derivatives against a Non-Human Target

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | Parent Compound | -7.5 | Hydrogen bond with Ser-123, Pi-pi stacking with Phe-234 |

| Derivative 1 | 4-chloro on benzenesulfonyl ring | -8.2 | Additional halogen bond with Gly-122 |

| Derivative 2 | 4-methoxy on a benzhydryl ring | -7.8 | Hydrogen bond with Asn-156 |

| Derivative 3 | 3-amino on benzenesulfonyl ring | -8.5 | Salt bridge with Asp-201 |

This table provides a hypothetical representation of how data from in silico studies could be organized to compare different derivatives of this compound. The predicted binding energies and key interactions would be used to prioritize which compounds to synthesize and test experimentally.

Applications and Emerging Research Directions for N Benzhydrylbenzenesulfonamide

N-benzhydrylbenzenesulfonamide as a Versatile Synthetic Intermediate

The this compound framework serves as a valuable building block in the synthesis of more complex organic molecules and functional chemical entities. Its robust nature and the reactivity of its functional groups allow for its incorporation into a variety of molecular scaffolds.

Precursor in Complex Organic Molecule Synthesis

The benzhydryl group within this compound is a key feature that has been exploited in the synthesis of elaborate molecular structures. For instance, the benzhydryl moiety is a recognized pharmacophore in medicinal chemistry. Research has demonstrated the synthesis of benzhydrylpiperazine-based compounds that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes implicated in inflammation and cancer. nih.gov The synthesis of these complex molecules often involves the strategic introduction of the benzhydryl group, for which this compound can serve as a potential starting material or a structural analogue for derivatization.

The general strategy for creating such complex molecules often involves multi-step syntheses where the benzhydrylpiperazine core is functionalized. While direct use of this compound as the starting material for these specific inhibitors is not explicitly detailed in the provided research, its structural similarity to key intermediates highlights its potential as a precursor in the broader field of complex molecule synthesis.

| Precursor/Intermediate | Target Complex Molecule Type | Potential Application |

| Benzhydrylpiperazine | Dual COX-2/5-LOX Inhibitors | Anti-inflammatory, Anti-cancer |

| This compound | Analogues for Derivatization | Medicinal Chemistry |

Scaffold Design for Chemical Biology Probes (non-human, pre-clinical)

The design of chemical probes for studying biological systems is a burgeoning area of research. While direct evidence of this compound being used as a scaffold for chemical biology probes is not yet prevalent in public-domain research, the principles of probe design suggest its potential utility. Fluorescent probes, for example, often consist of a fluorophore and a recognition element. The benzhydryl group of this compound could be functionalized to incorporate a fluorophore, while the sulfonamide portion could be modified to interact with specific biological targets.

For example, various scaffolds, such as oxonium-coumarin, are utilized in the development of fluorescent probes for detecting biologically relevant species like sulfur dioxide derivatives. rsc.orgresearchgate.net The modular nature of this compound would, in principle, allow for its adaptation into a similar probe architecture, although specific examples are yet to be reported.

Role in Catalysis and Methodological Development

Organocatalytic Applications of this compound Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While specific this compound derivatives have not been prominently featured as organocatalysts in the available literature, the broader class of sulfonamides has been explored in this context. Chiral sulfonamides can act as Brønsted acids or be incorporated into more complex catalyst structures. The development of organocatalysts for enantioselective reactions, such as the synthesis of chiral homoallylic amines, is an active area of research. beilstein-journals.org The synthesis of chiral benzimidazole (B57391) derivatives has been achieved using organocatalysts, demonstrating the potential for nitrogen-containing heterocyclic compounds in catalysis. The structural elements of this compound could, in principle, be modified to create chiral derivatives with catalytic activity.

Development of New Reaction Methodologies

This compound and related structures can play a role in the development of new synthetic transformations. For instance, the sulfonamide group is a key functional handle in a variety of reactions. While specific methodologies developed directly utilizing this compound are not widely documented, the chemistry of sulfonamides is rich and varied. The development of novel methods for the synthesis of complex molecules often relies on the reactivity of such functional groups.

Supramolecular Chemistry and Crystal Engineering with this compound

The ability of this compound to form ordered structures through non-covalent interactions makes it a compound of interest in supramolecular chemistry and crystal engineering. The presence of both hydrogen bond donors (N-H) and acceptors (S=O) facilitates the formation of predictable hydrogen-bonding networks.

The crystal structure of a related compound, N-benzoylbenzenesulfonamide, reveals the formation of inversion-related dimers through pairs of N-H···O(S) hydrogen bonds. nih.gov The molecule exhibits a twisted conformation, with a significant dihedral angle between the two benzene (B151609) rings. nih.gov This type of self-assembly into well-defined supramolecular structures is a key principle in crystal engineering.

Studies on a range of sulfonamide molecular crystals have shown that hydrogen-bonding is a dominant factor in their crystal packing. researchgate.net The analysis of hydrogen-bond connectivity in sulfonamide crystal structures has provided insights into the preferences of specific donor and acceptor atoms, which is crucial for designing co-crystals and understanding polymorphism. The molecular packing in sulfonamide crystals can often be categorized based on the structure and composition of molecular layers. researchgate.net

The following table summarizes the crystallographic data for N-benzoylbenzenesulfonamide, a structurally similar compound, which provides an indication of the types of interactions and packing that might be expected for this compound.

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Supramolecular Motif |

| N-benzoylbenzenesulfonamide | Triclinic | P-1 | N-H···O(S) | Inversion-related dimers |

The understanding of these supramolecular interactions is fundamental for the rational design of new materials with desired physical and chemical properties.

Investigation of Non-Covalent Interactions

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific studies focused on the investigation of non-covalent interactions of this compound. While research on related benzenesulfonamide (B165840) derivatives highlights the importance of interactions such as hydrogen bonds and π-stacking in their crystal structures and molecular conformations, specific experimental or detailed computational analyses of these forces in this compound are not presently available. scbdd.com

Self-Assembly and Ordered Structures

There is no available research in the public domain that specifically details the self-assembly properties or the formation of ordered structures by this compound. The ability of molecules to self-assemble into highly ordered structures is a significant area of research, often driven by non-covalent interactions to form supramolecular architectures. nih.gov However, studies detailing this behavior for this compound have not been identified.

Pharmaceutical and Chemical Biology Research (excluding clinical and safety)

Enzyme Inhibition Mechanism Studies (non-human, in vitro)

A thorough search of the scientific literature did not uncover any in vitro studies investigating the specific enzyme inhibition mechanisms of this compound on non-human enzymes.

Molecular Recognition and Binding Event Analysis (non-human, in vitro)

There are no specific in vitro studies available in the public domain that analyze the molecular recognition and binding events of this compound with non-human biological targets.

Computational ADMET Prediction and Pharmacokinetic Modeling (non-human)

In the absence of direct experimental data, computational models provide valuable insights into the potential pharmacokinetic profile of this compound. nih.gov These in silico tools predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on the molecule's structure. scbdd.comnih.govnih.gov The following tables present predicted ADMET and physicochemical properties for this compound generated using the pkCSM and SwissADME predictive models. semanticscholar.orgswissadme.chnih.gov

It is important to note that these are theoretical predictions and have not been experimentally validated for this specific compound. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 339.43 g/mol | Within typical range for drug-like molecules. |

| LogP (Octanol/Water Partition Coefficient) | 4.19 | Indicates high lipophilicity. |

| H-bond Acceptors | 2 | |

| H-bond Donors | 1 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | |

| Data generated using SwissADME and pkCSM web servers. |

Table 2: Predicted Pharmacokinetic Properties (ADMET) of this compound

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -4.681 | Low solubility. |

| Caco-2 Permeability (logPapp) | 1.139 | High permeability predicted. |

| Intestinal Absorption (Human) | 93.36% | High absorption predicted. |

| Distribution | ||

| VDss (human) (log L/kg) | 0.443 | Moderate distribution in tissues. |

| BBB Permeability (logBB) | -0.169 | Predicted to cross the blood-brain barrier. |

| CNS Permeability (logPS) | -1.531 | Predicted to have poor permeability into the CNS. |

| Metabolism | ||

| CYP1A2 inhibitor | No | Not predicted to inhibit CYP1A2. |

| CYP2C19 inhibitor | No | Not predicted to inhibit CYP2C19. |

| CYP2C9 inhibitor | Yes | Predicted to inhibit CYP2C9. |

| CYP2D6 inhibitor | No | Not predicted to inhibit CYP2D6. |

| CYP3A4 inhibitor | No | Not predicted to inhibit CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.285 | Low clearance predicted. |

| Toxicity | ||

| AMES Toxicity | Not predicted to be mutagenic. | |

| hERG I inhibitor | No | Not predicted to inhibit the hERG channel. |

| Minnow toxicity (log mM) | -0.906 | |

| Data generated using pkCSM and SwissADME web servers. |

Analytical Method Validation and Quality Control for N Benzhydrylbenzenesulfonamide Research

Development of Robust Analytical Methods for N-benzhydrylbenzenesulfonamide

The development of robust analytical methods involves a systematic process of selecting and optimizing procedures to reliably measure the identity, purity, and concentration of this compound. This encompasses choosing appropriate analytical technologies and defining the specific conditions and parameters that will ensure the method is fit for its purpose throughout the lifecycle of the research.

Chromatographic methods are central to determining the purity and quantifying this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for this purpose, widely applied to the analysis of sulfonamide derivatives. nih.govchromtech.net.auwu.ac.th

A typical Reversed-Phase HPLC (RP-HPLC) method for a benzene (B151609) sulfonamide derivative like this compound would involve a C18 or similar stationary phase. For instance, columns such as the Zorbax Eclipse XDB C18 or YMC-Triart C8 have been effectively used for separating various sulfonamides. nih.govwu.ac.th The mobile phase commonly consists of a mixture of an aqueous buffer (like acetic acid or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure efficient separation of the main compound from any impurities. nih.govmdpi.comresearchgate.net Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector, with a wavelength selected based on the chromophore of the molecule; for many sulfonamides, this is in the range of 265 nm. wu.ac.thresearchgate.net For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a common approach. jfda-online.comrsc.org The selectivity of the separation can be crucial, and columns with unique stationary phases, such as a Biphenyl phase, can offer enhanced resolution for structurally similar sulfonamides. chromtech.net.au

The primary goal of these techniques in purity assessment is to separate this compound from any related substances, including starting materials, by-products from synthesis, and degradation products. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound and can also be used for quantification (assay).

Mass Spectrometry (MS): When coupled with a chromatographic inlet like LC or GC, MS provides mass-to-charge ratio data that offers a high degree of certainty in structural confirmation. For this compound, high-resolution mass spectrometry could confirm its elemental composition, while tandem MS (MS/MS) would reveal characteristic fragmentation patterns, serving as a fingerprint for unequivocal identification. nih.govjfda-online.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the exact molecular structure. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assignment of the benzhydryl and benzenesulfonamide (B165840) moieties and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H bond, the S=O stretches of the sulfonamide group (typically two strong bands), and various C-H and C=C vibrations from the aromatic rings. impactfactor.org

UV-Vis Spectrophotometry: While less specific than the methods above, UV-Vis spectrophotometry can be used for a simple assay once the absorption maximum (λmax) and molar absorptivity are determined. It is most commonly used as the detection principle in HPLC. researchgate.net

Validation Parameters for Research and Pre-clinical Studies

According to ICH Q2(R1) guidelines, analytical methods must be validated to demonstrate their suitability. ich.orgeuropa.eu For research and pre-clinical studies of this compound, this involves evaluating a set of key performance characteristics.

Specificity is the ability of the method to produce a signal that is solely dependent on the analyte of interest, this compound, without interference from other components that may be present. This includes impurities, degradation products, or matrix components from a formulation.

To demonstrate specificity in an HPLC method, a common approach is to inject and analyze blank solutions, a placebo formulation, a solution of the pure this compound reference standard, and a sample spiked with known potential impurities. wu.ac.thmdpi.com The results must show that no interfering peaks co-elute with the main analyte peak. The use of a PDA detector further strengthens this assessment by allowing for peak purity analysis, which compares UV-Vis spectra across the peak to detect the presence of any unresolved components. wu.ac.th

Accuracy refers to the closeness of the measured value to the accepted true value and is typically expressed as the percentage of recovery of a known amount of analyte. ich.orgbiopharminternational.com To assess accuracy, the method is applied to samples or mixtures with known concentrations of this compound. The ICH guidelines recommend assessing a minimum of nine determinations across at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). ich.orgwho.int For analytical methods used for drug substance assays, acceptance criteria for accuracy are generally within 98.0% to 102.0%. researchgate.net In studies on other sulfonamides, recoveries have been considered acceptable within broader ranges, such as 80% to 115%, depending on the sample matrix and concentration level. wu.ac.th

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval. ich.org This is typically assessed by performing at least six replicate measurements at 100% of the test concentration.

Intermediate Precision (Inter-assay precision): This expresses the variation within a single laboratory, reflecting changes such as different days, different analysts, or different equipment. ich.org

For an assay of a drug substance like this compound, the acceptance criterion for precision (RSD) is generally expected to be not more than 2%. researchgate.net

| Sulfonamide Compound | Matrix | Spiked Concentration (µg/kg) | Mean Recovery (%) | Precision (RSD, %) | Reference |

|---|---|---|---|---|---|

| Sulfadiazine | Feed | 200 - 2000 | 79.3 - 114.0 | 2.7 - 9.1 | nih.gov |

| Sulfamethazine | Feed | 200 - 2000 | 79.3 - 114.0 | 3.5 - 10.2 | nih.gov |

| Generic Sulfonamides (24 total) | Pastries | 5, 10, 50 | 67.6 - 103.8 | 0.80 - 9.23 | nih.govjfda-online.com |

| Sulfamethoxazole | Manure | 50, 200, 1000 | 77.0 - 121.6 | 4.4 - 18.6 | mdpi.com |

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. sepscience.comindustrialpharmacist.com It is determined by analyzing a series of dilutions of a standard solution, with a minimum of five concentrations being recommended by ICH guidelines. ich.org The data are evaluated by plotting the instrument response against concentration and performing a linear regression analysis. The correlation coefficient (R²) is a measure of the quality of the fit, with a value of ≥ 0.999 often being a target for drug substance assays. wu.ac.th

The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. ich.org For an assay, the typical range is 80% to 120% of the test concentration. who.inteuropa.eu For a purity method, the range must extend from the quantitation limit of the impurity to 120% of the specified limit. who.inteuropa.eu

The Limit of Detection (LOD) is the lowest concentration of analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. who.int The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. who.int These limits are often determined based on the signal-to-noise ratio of the analytical instrument's response (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. who.int

| Sulfonamide Group | Linear Range | Correlation Coefficient (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| 5 Sulfonamides | 200 - 2000 µg/kg | > 0.995 | 34.5 - 79.5 | 41.3 - 89.9 | nih.gov |

| 24 Sulfonamides | 0.1 - 100 ng/mL | Not specified, linear regression used | 0.01 - 0.14 | 0.02 - 0.45 | nih.govjfda-online.com |

| 16 Sulfonamides | 0.5 - 50 µg/L | > 0.9967 | 0.02 - 0.5 | 0.05 - 1.0 | rsc.org |

| 5 Sulfonamides | 50 - 1000 µg/kg | > 0.98 | 13.5 - 23.3 | 26.0 - 41.9 | mdpi.com |

Chemical Stability and Degradation Product Analysis

The chemical stability of a drug substance is a critical quality attribute that indicates its ability to withstand various environmental conditions over time without undergoing significant change. Forced degradation studies are an essential component of this evaluation, providing insights into the intrinsic stability of a molecule and its likely degradation pathways. mdpi.com These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

The primary objectives of conducting forced degradation studies on a compound like this compound would be:

To identify the potential degradation products that could form under various stress conditions.

To elucidate the degradation pathways of the molecule.

To develop and validate a stability-indicating analytical method (SIAM) capable of separating the parent drug from its degradation products.

To understand the molecule's susceptibility to different types of chemical reactions, which aids in determining appropriate formulation, packaging, and storage conditions.